ジムネマ酸I
説明
ジムネマ酸Iは、インドおよびアジアの熱帯地域原産の植物であるジムネマ・シルベストレの葉に含まれる天然化合物です。 これはトリテルペン配糖体であり、トリテルペン骨格に1つまたは複数の糖分子が結合していることを意味します . This compoundは、その甘味抑制特性で知られており、砂糖の渇望を管理し、全体的な砂糖消費量を減らすための効果的なツールです .
科学的研究の応用
Gymnemic Acid I has a wide array of scientific research applications:
Chemistry: Used as a model compound for studying triterpene glycosides.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Known for its antidiabetic properties, Gymnemic Acid I stimulates the release of insulin from pancreatic cells, promoting glucose uptake and reducing blood sugar levels.
作用機序
ジムネマ酸Iは、舌の味覚受容体、特に甘味を検出する受容体と相互作用することでその効果を発揮します。 これらの受容体に結合することにより、甘味を感じる能力を阻害します . さらに、腸での糖分子の吸収を阻害し、血糖値と砂糖の渇望を減らします . この化合物はまた、膵臓細胞からのインスリン分泌を促進し、細胞によるグルコースの取り込みを促進します .
類似化合物:
ホドルシン: ホウェニア・ドルチスの葉に含まれるダマラン型トリテルペン配糖体.
ラクチソール: 2-(4-メトキシフェノキシ)プロパン酸ナトリウム.
ジジフィン: 化学式C51H80O18のトリテルペン配糖体.
独自性: this compoundは、他の類似化合物よりも顕著な強力な甘味抑制特性を持つため、ユニークです。 天然甘味料と人工甘味料の両方の甘味を効果的に抑制するため、砂糖の渇望を管理し、砂糖消費量を減らすための貴重なツールとなっています .
生化学分析
Biochemical Properties
Gymnemic Acid I plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits glucose-induced phosphorylation of serine 70 on S6 kinase (S6K1) and serine 2448 on mTOR, caspase-3 activity, and apoptosis, as well as increases autophagy in MIN-6 pancreatic beta cells .
Cellular Effects
Gymnemic Acid I has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing the amount of sugar in the bloodstream .
Molecular Mechanism
Gymnemic Acid I exerts its effects at the molecular level through various mechanisms. It binds to taste receptors on the tongue, specifically those responsible for detecting sweetness . By binding to these receptors, it blocks the ability to taste sweetness, making it an effective tool for managing sugar cravings and reducing overall sugar consumption .
Dosage Effects in Animal Models
In animal models, the effects of Gymnemic Acid I vary with different dosages . Dosages of 120–200 mg/kg of various Gymnema extracts are shown to improve a wide array of metabolic markers in animal models of diabetes in approximately 1 month .
Metabolic Pathways
Gymnemic Acid I is involved in several metabolic pathways. It inhibits the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . It also stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing the amount of sugar in the bloodstream .
Subcellular Localization
It is known that Gymnemic Acid I interacts with taste receptors on the tongue, specifically those responsible for detecting sweetness .
準備方法
合成経路と反応条件: ジムネマ酸Iは、通常、ジムネマ・シルベストレの葉から溶媒抽出法を用いて抽出されます。最も一般的に使用される溶媒は、エタノールとメタノールです。 例えば、ある方法は、葉を70%エタノールで均質化し、遠心分離と-20℃でのインキュベーションを行う方法です . 別の方法は、化合物を0.05N硫酸中で50%メタノールで還流させる方法です .
工業生産方法: this compoundの工業生産には、しばしばバイオテクノロジー的手法が用いられます。 最新の技術には、バイオリアクターを使用してスケールアップできる、ジムネマ・シルベストレからの細胞培養と器官培養の確立が含まれます . これらの方法は、天然植物資源を保護しながら、this compoundの高需要を満たすのに役立ちます。
化学反応の分析
反応の種類: ジムネマ酸Iは、グリコシル化、酸化、水酸化などのさまざまな化学反応を起こします。 これらの反応には、グリコシルトランスフェラーゼやシトクロムP450依存性モノオキシゲナーゼなどの酵素が関与しています .
一般的な試薬と条件:
グリコシル化: 通常、グリコシルトランスフェラーゼが関与します。
酸化: 多くの場合、シトクロムP450酵素が関与します。
水酸化: また、シトクロムP450酵素が関与します。
主な生成物: これらの反応から生成される主な生成物には、ジムネマゲニンやその他の関連代謝物が含まれます .
4. 科学研究への応用
This compoundは、幅広い科学研究への応用を持っています。
化学: トリテルペン配糖体を研究するためのモデル化合物として使用されます。
生物学: 植物の防御機構における役割について研究されています。
医学: 抗糖尿病作用で知られており、this compoundは膵臓細胞からのインスリン分泌を促進し、グルコースの取り込みを促進し、血糖値を下げます.
類似化合物との比較
Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.
Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate.
Ziziphin: A triterpene glycoside with the chemical formula C51H80O18.
Uniqueness: Gymnemic Acid I is unique due to its potent anti-sweet properties, which are more pronounced than those of other similar compounds. It effectively suppresses the sweetness of both natural and artificial sweeteners, making it a valuable tool for managing sugar cravings and reducing sugar consumption .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFSVJGWJQPWFS-ZXKKMYOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474619 | |
Record name | Gymnemic acid I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122168-40-5 | |
Record name | (3β,4α,16β,21β,22α)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl β-D-glucopyranosiduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122168-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gymnemic acid I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122168405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gymnemic acid I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GYMNEMIC ACID I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N67JJ0K34T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary mechanisms by which Gymnemic acid I exhibits its antidiabetic effects?
A1: Gymnemic acid I (GA I) primarily exerts its antidiabetic effects through multiple pathways:
- Inhibition of Glucose Absorption: GA I demonstrates a moderate inhibitory effect on glucose absorption in the intestines. This effect is attributed to its ability to compete with glucose for binding sites, thereby reducing the amount of glucose entering the bloodstream. []
- Stimulation of Insulin Secretion: GA I promotes insulin release from pancreatic β-cells, particularly under high glucose conditions. This effect is thought to be mediated by its interaction with ion channels or other signaling molecules involved in insulin secretion. []
- Promotion of Autophagy: Research suggests that GA I can trigger autophagy in pancreatic β-cells, particularly under high glucose stress. This protective mechanism helps to remove damaged cellular components and improve β-cell survival, potentially preserving insulin production. []
- Inhibition of Protein Biosynthesis: GA I has been identified as a protein biosynthesis inhibitor, specifically targeting the ribosome complex. While this mechanism's role in its antidiabetic effect is not fully understood, it highlights the compound's multifaceted biological activity. []
Q2: How does Gymnemic acid I protect pancreatic β-cells from high glucose-induced damage?
A: Studies indicate that GA I protects β-cells from high glucose-induced apoptosis, primarily by promoting autophagy. [] By activating the mechanistic target of rapamycin (mTOR)-dependent autophagy pathway, GA I facilitates the degradation and recycling of damaged cellular components. This process helps to maintain cellular homeostasis and prevent apoptosis, thereby enhancing β-cell survival under high glucose stress. []
Q3: What is the role of computational chemistry in understanding Gymnemic acid I's activity?
A: Computational chemistry plays a crucial role in understanding GA I's activity, especially in the context of drug development. Molecular docking studies, for example, have been employed to predict the binding affinity of GA I and its analogs to target proteins like peroxisome proliferator-activated receptor gamma (PPARγ) and protein tyrosine phosphatase 1B (PTP 1B). [, ] These studies provide insights into the potential interactions of GA I with these targets and their implications for its antidiabetic activity.
Q4: Has there been any research on using nanotechnology to enhance the delivery of Gymnemic acid I?
A: Yes, recent research has explored using silver nanoparticles (AgNPs) synthesized using GA I as a potential approach to improve its therapeutic efficacy. [] The study demonstrated that GA I-mediated AgNPs exhibited enhanced anti-hyperglycemic activity in diabetic rats compared to GA I alone. This suggests that nanoformulations of GA I may offer improved bioavailability and therapeutic potential for treating type 2 diabetes. []
Q5: What are the limitations of current research on Gymnemic acid I, and what are potential future directions?
A5: While research on GA I shows promise, several limitations need to be addressed:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。